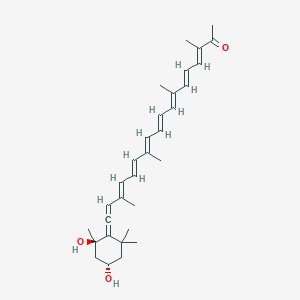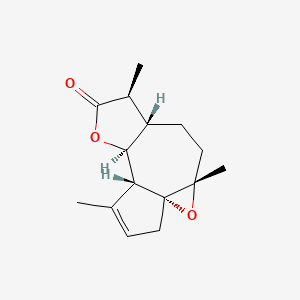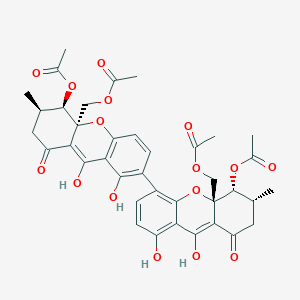
Avermectin B1a aglycone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avermectin B1a aglycone is a derivative of the macrocyclic lactone avermectin, which is produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in agriculture and medicine. Among the various components of avermectin, B1a exhibits the highest insecticidal activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of avermectin B1a aglycone involves several steps:
Formation of the Aglycone: This step is catalyzed by polyketide synthases, which assemble the aglycone structure from simple precursors.
Modification of the Aglycone: The aglycone undergoes various modifications, including oxidation and reduction reactions, to achieve the desired structure.
Glycosylation: The aglycone is glycosylated with a modified sugar, typically an oleandrose derivative, to form the final avermectin B1a structure.
Industrial Production Methods: In industrial settings, the production of avermectin B1a is enhanced through genetic engineering of Streptomyces avermitilis. Key strategies include:
Engineering the aveC Gene: Modifying the aveC gene to increase the B1a:B2a ratio.
Overexpression of β-Oxidation Pathway Genes: Increasing the supply of acyl-CoA precursors for avermectin production.
Introduction of Cyanobacterial Genes: Enhancing carboxylation velocity to increase the supply of malonyl- and methylmalonyl-CoA precursors.
Análisis De Reacciones Químicas
Avermectin B1a aglycone undergoes various chemical reactions, including:
Oxidation: Common reagents include TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and PhI(OAc)2.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Reagents such as trimethylsilyl (TMS)-imidazole are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of avermectin B1a, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Avermectin B1a aglycone has a wide range of scientific research applications:
Mecanismo De Acción
Avermectin B1a aglycone exerts its effects by binding to glutamate-gated chloride channels in invertebrates. This binding enhances the flow of chloride ions into nerve and muscle cells, leading to hyperpolarization and paralysis of the parasites . The molecular targets include specific subunits of the chloride channels, which are unique to invertebrates .
Comparación Con Compuestos Similares
Avermectin B1a aglycone is compared with other macrocyclic lactones such as:
Ivermectin: Similar in structure but with different modifications that enhance its efficacy against a broader range of parasites.
Doramectin: Modified to improve its pharmacokinetic properties and efficacy in veterinary applications.
Uniqueness: this compound is unique due to its high potency and specificity for glutamate-gated chloride channels, making it highly effective against a wide range of invertebrate parasites .
Propiedades
Fórmula molecular |
C34H48O8 |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19?,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
Clave InChI |
XLEUIYGDSWMLCR-NIDSZCIBSA-N |
SMILES isomérico |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |
SMILES canónico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-](/img/structure/B1247587.png)
![1-{[4-({[(3-Isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}cyclobutanecarboxylic acid](/img/structure/B1247590.png)




![Kaempferol 3-O-[6-(4-coumaroyl)-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside]](/img/structure/B1247598.png)




![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1247608.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1247610.png)
